![molecular formula C19H25N7O2 B2557074 3-Methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione CAS No. 887200-33-1](/img/structure/B2557074.png)
3-Methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione
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Overview
Description
3-Methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione is a useful research compound. Its molecular formula is C19H25N7O2 and its molecular weight is 383.456. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Pharmacological Evaluation
Studies on purine derivatives have shown significant affinity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating potential psychotropic activity. These compounds, including variations like 8-aminoalkyl and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, have been evaluated for their antidepressant and anxiolytic properties through in vivo models such as the forced swim test (FST) and the four-plate test (FPT). One compound demonstrated mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand properties, producing antidepressant-like effects in FST and anxiolytic-like activity in FPT (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Another study focused on purine-2,6-dione derivatives, revealing their analgesic and anti-inflammatory effects. These compounds, specifically benzylamide and 4-phenylpiperazinamide derivatives, showed significant activity in vivo models, exceeding the efficacy of reference drugs in analgesic tests. This research underlines the potential of purine derivatives as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Mechanism of Action
- When the compound interacts with MGMT, it forms a covalent bond with the active site cysteine residue. This prevents MGMT from repairing O^6-methylguanine lesions in DNA .
- This mispairing ultimately results in DNA double-strand breaks , leading to cell death or apoptosis .
- Downstream effects include genomic instability , impaired cell division, and increased susceptibility to alkylating agents .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is orally bioavailable and rapidly absorbed. It distributes widely in tissues due to its lipophilic nature. Metabolized in the liver via cytochrome P450 enzymes. Primarily excreted in urine. High bioavailability due to good absorption and minimal first-pass metabolism .
Result of Action
Action Environment
properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c1-13-4-6-14(7-5-13)12-26-15-16(24(3)19(28)21-17(15)27)20-18(26)22-25-10-8-23(2)9-11-25/h4-7H,8-12H2,1-3H3,(H,20,22)(H,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTVCHXQOKPGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN4CCN(CC4)C)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.